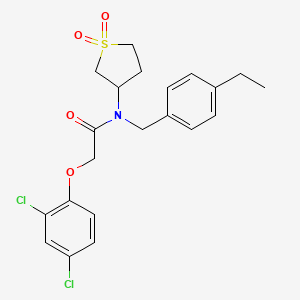![molecular formula C23H21N3O4S2 B12136747 2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136747.png)
2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation du noyau pyrido[1,2-a]pyrimidin-4-one, suivie de l'introduction de la fraction thiazolidinone et du groupe éthylphénoxy. Chaque étape implique un contrôle minutieux des conditions réactionnelles, telles que la température, le pH et le choix du solvant, pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, avec des optimisations pour le coût, l'efficacité et la sécurité. Cela pourrait inclure l'utilisation de réacteurs à flux continu, d'équipements de synthèse automatisés et de techniques de purification avancées pour produire le composé à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement choisies pour optimiser les résultats de la réaction.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un composé avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire une molécule plus saturée.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir une activité biologique qui le rend utile dans les études des processus cellulaires ou comme agent thérapeutique potentiel.
Médecine : Le composé pourrait être étudié pour son potentiel en tant que candidat médicament, en particulier s'il présente une activité contre des cibles biologiques spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, et le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Les voies exactes impliquées dépendraient du contexte biologique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in studies of cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à la 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one incluent d'autres dérivés de pyrido[1,2-a]pyrimidin-4-one et des molécules contenant de la thiazolidinone. Ces composés partagent des caractéristiques structurelles et peuvent présenter des propriétés chimiques et biologiques similaires.
Unicité
Ce qui distingue la 4-éthylphénoxy)-3-{(Z)-[3-(2-méthoxyéthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one, c'est sa combinaison unique de groupes fonctionnels, qui peut conférer une réactivité et une activité biologique distinctes
Propriétés
Formule moléculaire |
C23H21N3O4S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-15-7-9-16(10-8-15)30-20-17(21(27)25-11-5-4-6-19(25)24-20)14-18-22(28)26(12-13-29-2)23(31)32-18/h4-11,14H,3,12-13H2,1-2H3/b18-14- |
Clé InChI |
OAYDIUCGAVAYLD-JXAWBTAJSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12136693.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136707.png)
![8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12136708.png)


![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one](/img/structure/B12136743.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12136750.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B12136751.png)
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B12136757.png)
